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Compound of Interest

Compound Name: H-D-Cys(trt)-otbu hcl

CAS No.: 439089-10-8

Cat. No.: B2798932 Get Quote

A Graded Acid-Lability Protocol for Regioselective
Cysteine Modification
Abstract
The synthesis of complex cysteine-containing peptides, particularly those requiring

regioselective disulfide bond formation or fragment condensation, demands precise control

over protecting group stability. H-D-Cys(Trt)-OtBu HCl serves as a critical chiral building block

in these strategies. While both the Trityl (Trt) and tert-butyl (OtBu) groups are acid-labile, they

exhibit distinct sensitivity profiles—a property known as graded acid lability. This application

note details a "quasi-orthogonal" strategy where the Trityl group is selectively cleaved under

mild acidic conditions (1–5% TFA) while retaining the C-terminal tert-butyl ester, enabling site-

specific modifications or cyclization prior to global deprotection.

Chemical Profile & Properties
H-D-Cys(Trt)-OtBu HCl is the hydrochloride salt of D-cysteine protected at the thiol with a trityl

group and at the carboxylic acid with a tert-butyl ester. Its free amine allows it to function as the

nucleophilic component in solution-phase coupling or convergent peptide synthesis.
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Property Specification

Chemical Name H-D-Cys(Trt)-OtBu[1] · HCl

Full Name S-Trityl-D-cysteine tert-butyl ester hydrochloride

CAS Number
158009-03-1 (or analog ref depending on salt

form)

Formula C₂₆H₂₉NO₂S[2] · HCl

Molecular Weight ~456.0 g/mol (Free base ~419.6)

Chirality D-Enantiomer (Inverted Cα stereocenter)

Solubility
Soluble in DCM, DMF, MeOH; slightly soluble in

water

Storage +2°C to +8°C, Desiccated (Hygroscopic)

Strategic Overview: The Graded Acid-Lability Concept
True orthogonality implies protecting groups are removed by entirely different mechanisms

(e.g., Base vs. Acid). However, H-D-Cys(Trt)-OtBu leverages kinetic selectivity within the same

mechanism (acidolysis).

Trityl (Trt): Hyper-acid labile. Cleaved by 1–5% Trifluoroacetic acid (TFA) in Dichloromethane

(DCM) with scavengers.

tert-Butyl (OtBu): Moderately acid labile. Requires 50–95% TFA for efficient cleavage.

Amine (H-): Free for immediate coupling to activated carboxyls (Fmoc-AA-OH or peptide

fragments).

Strategic Workflow:

N-Terminal Elongation: Couple the free amine of H-D-Cys(Trt)-OtBu to the target peptide

chain under basic conditions (DIPEA).

Selective Deprotection: Remove Trt using dilute TFA/Scavenger cocktail. The OtBu ester

remains intact, preventing C-terminal reactivity or solubility changes.
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Regioselective Modification: Perform disulfide cyclization or thiol alkylation on the liberated

SH group.

Global Deprotection: Remove OtBu (and other side-chain protections) using concentrated

TFA.

Visualizing the Workflow
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Figure 1: Strategic workflow for utilizing graded acid lability in peptide synthesis.

Detailed Experimental Protocols
Protocol A: Solution Phase Coupling (N-Terminal Elongation)
This step attaches the H-D-Cys(Trt)-OtBu building block to an activated carboxylic acid (e.g.,

an Fmoc-protected amino acid or a peptide fragment).

Reagents:

H-D-Cys(Trt)-OtBu · HCl (1.0 eq)

Carboxylic Acid Component (e.g., Fmoc-AA-OH) (1.1 eq)

Coupling Reagent: HBTU or HATU (1.1 eq)

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

Solvent: Anhydrous DMF or DCM

Procedure:

Dissolve the Carboxylic Acid component and HBTU in minimal anhydrous DMF.

Add 1.0 eq of DIPEA to activate the carboxylate. Stir for 2–3 minutes.
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In a separate vial, dissolve H-D-Cys(Trt)-OtBu · HCl in DMF.[3] Add 2.0 eq of DIPEA to

neutralize the HCl salt and liberate the amine.

Combine the two solutions.

Monitor reaction by TLC or HPLC (typically complete in 1–2 hours).

Workup: Dilute with Ethyl Acetate, wash with 5% NaHCO₃, 5% Citric Acid, and Brine. Dry

over MgSO₄ and concentrate.

Protocol B: Selective Removal of Trityl (Trt) Group
This is the critical "orthogonal" step. The goal is to remove Trt without hydrolyzing the OtBu

ester.

Reagents:

Cleavage Cocktail: 1% TFA / 5% Triisopropylsilane (TIPS) / 94% DCM.

Note: TIPS is essential. The Trityl cation is highly stable and will re-attach (retritylation) to

the sulfur if not immediately scavenged.

Procedure:

Dissolve the protected peptide (from Protocol A) in DCM (concentration ~10 mg/mL).

Add the Cleavage Cocktail at 0°C.

Stir at 0°C for 15 minutes, then allow to warm to Room Temperature for 30–45 minutes.

Critical Check: Do not exceed 2 hours or 5% TFA concentration, or OtBu cleavage may

commence.

Quenching: Neutralize immediately with saturated aqueous NaHCO₃ or Pyridine/Methanol if

working under anhydrous conditions.

Isolation: The Trityl group forms a lipophilic byproduct with the scavenger. Partition between

DCM and water. The peptide (with free SH and intact OtBu) remains in the organic layer (or
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precipitates depending on sequence length).

Validation: Analyze by LC-MS. Mass shift: -242.3 Da (Loss of Trityl).

Protocol C: On-Template Disulfide Cyclization
With the thiol free and the C-terminus still protected as an ester, cyclization can be performed

without interference from the carboxylic acid.

Reagents:

Iodine (I₂) or DMSO (for mild oxidation).

Solvent: Methanol or DMF/Water.

Procedure (Iodine Method):

Dissolve the S-deprotected peptide in Methanol/Water (8:2).

Add a solution of Iodine in Methanol dropwise until a faint yellow color persists (indicating

excess oxidant).

Stir for 10–30 minutes.

Quench excess Iodine with 1M Ascorbic Acid or Sodium Thiosulfate (solution turns clear).

Isolate the cyclic peptide ester.

Protocol D: Global Deprotection (OtBu Removal)
Reagents:

Cocktail: 95% TFA / 2.5% TIPS / 2.5% Water.

Procedure:

Dissolve the cyclic peptide ester in the Cocktail.

Stir at Room Temperature for 2–4 hours.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2798932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitate the final peptide using cold Diethyl Ether.[4]

Centrifuge, wash with ether (3x), and lyophilize.

Troubleshooting & Scientific Insights
Issue Root Cause Solution

Retritylation
Trityl cation is not scavenged

effectively during Protocol B.

Increase TIPS or TES

concentration to 5–10%.

Ensure the reaction is not too

concentrated.

Premature OtBu Loss
Acid concentration in Protocol

B is too high.

Strictly maintain TFA < 2% in

DCM. Keep temperature at

0°C initially.

Racemization
D-Cys is prone to racemization

during activation (Protocol A).

Use "pre-activation" carefully

(short time). Use Oxyma/DIC

instead of HBTU/DIPEA if

racemization is observed.

Disulfide Scrambling pH > 8 during cyclization.
Maintain pH 6–7 during

oxidation steps.

Mechanism of Selective Cleavage
The selectivity relies on the stability of the carbocation intermediates. The Trityl cation is

exceptionally stable due to resonance delocalization across three phenyl rings, allowing it to

leave under very mild acidic catalysis (

-like mechanism). The tert-butyl cation, while stable, requires a higher activation energy
(stronger acid) to cleave the ester bond.
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Figure 2: Mechanistic pathway for selective Trityl removal in the presence of OtBu.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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